REACTION_CXSMILES
|
O.[OH-].[Li+].[CH2:4]([O:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([O:18]CC2C=CC=CC=2)=[O:17])=[CH:14][C:13]=1[OH:28])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>O.O1CCCC1>[CH2:4]([O:11][C:12]1[CH:27]=[CH:26][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=1[OH:28])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1.2|
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1.177 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting emulsion was stirred overnight, by which time a clear, pale yellow solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (100 cm3) was added to the residual mixture, which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether (2×50 cm3)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 cm3)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (50 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |